molecular formula C11H10ClNO3 B1470928 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid CAS No. 1368490-62-3

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1470928
CAS No.: 1368490-62-3
M. Wt: 239.65 g/mol
InChI Key: WZJUHTYESGBOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the indole ring.

Biochemical Analysis

Biochemical Properties

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes . The compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and activity, affecting various biochemical reactions.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and immune response, thereby altering cellular responses to external stimuli . Additionally, this compound can impact cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, indole derivatives have been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability can influence its long-term effects on cellular function, with degradation products potentially having different biological activities . In vitro and in vivo studies have shown that the temporal effects of indole derivatives can vary, with some compounds exhibiting sustained activity over time, while others may degrade rapidly, leading to a loss of activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules, leading to changes in cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall biological activity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include appropriately substituted phenylhydrazine and a ketone or aldehyde with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, methylation, and carboxylation reactions. The reaction conditions would need to be carefully controlled to ensure the correct substitution pattern on the indole ring. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-5-6-3-9(16-2)7(12)4-8(6)13-10(5)11(14)15/h3-4,13H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJUHTYESGBOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)OC)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Reactant of Route 4
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Reactant of Route 5
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Reactant of Route 6
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.